molecular formula C13H15NO2 B1629907 1-(2-methylpropyl)-1H-indole-3-carboxylic acid CAS No. 739365-10-7

1-(2-methylpropyl)-1H-indole-3-carboxylic acid

Cat. No. B1629907
CAS RN: 739365-10-7
M. Wt: 217.26 g/mol
InChI Key: NIWSUEFMFADENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpropyl)-1H-indole-3-carboxylic acid, also known as MPICA, is a synthetic organic compound that has several applications in the field of scientific research. It is a colorless, crystalline solid that has a melting point of 88-90°C and a boiling point of 248-250°C. MPICA is a useful compound for the synthesis of a variety of indole derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MPICA has been used in several biochemical and physiological studies, due to its ability to interact with various biological molecules. In

Scientific Research Applications

Synthesis and Reactivity

  • Carboxylation and Derivative Formation : A study by Nemoto et al. (2016) explains the carboxylation of various indoles to form 1-substituted indole-3-carboxylic acids. This process is significant for synthesizing various derivatives of indoles, including 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Nemoto et al., 2016).

  • Interactions with Metal Ions : Dendrinou-Samara et al. (1998) explored the interaction of anti-inflammatory drugs with metal ions, which includes compounds similar to 1-(2-methylpropyl)-1H-indole-3-carboxylic acid. These interactions are crucial for understanding the compound's potential in medicinal chemistry (Dendrinou-Samara et al., 1998).

Chemical Processes and Applications

  • Electrochemical Oxidation : Hu and Dryhurst (1993) investigated the electrochemical oxidation of indole-3-acetic acid, revealing complex reactions that could be relevant for understanding similar processes in compounds like 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Hu & Dryhurst, 1993).

  • Fused Ring Construction : Yamashita et al. (2009) focused on the synthesis of tetrasubstituted carbazoles through palladium-catalyzed oxidative coupling, a method potentially applicable to 1-(2-methylpropyl)-1H-indole-3-carboxylic acid derivatives (Yamashita et al., 2009).

Medicinal Chemistry and Pharmacology

  • NMDA Receptor Antagonism : Baron et al. (2005) synthesized derivatives of indole-2-carboxylic acid as potent selective glycine-site NMDA receptor antagonists, suggesting potential neurological applications for related compounds (Baron et al., 2005).

Analytical Chemistry

  • Phytohormones Analysis : Schmelz et al. (2003) developed methods for analyzing phytohormones, including indole-3-acetic acid, which could be adapted for compounds like 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Schmelz et al., 2003).

Fluorescence and Optical Properties

  • Fluorescence Studies : Queiroz et al. (2007) synthesized methyl 3-arylindole-2-carboxylates, demonstrating fluorescence properties in different solvents. Such properties might be relevant for similar compounds like 1-(2-methylpropyl)-1H-indole-3-carboxylic acid (Queiroz et al., 2007).

properties

IUPAC Name

1-(2-methylpropyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)7-14-8-11(13(15)16)10-5-3-4-6-12(10)14/h3-6,8-9H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWSUEFMFADENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630532
Record name 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-1H-indole-3-carboxylic acid

CAS RN

739365-10-7
Record name 1-(2-Methylpropyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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